molecular formula C29H27NO7 B3823684 4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate

4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate

Cat. No.: B3823684
M. Wt: 501.5 g/mol
InChI Key: KBIVACQYDSPCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate, commonly known as Boc-phenylalaninate, is a derivative of the amino acid phenylalanine. This compound is extensively used in scientific research for its unique properties and potential applications.

Mechanism of Action

Boc-phenylalaninate does not have a specific mechanism of action as it is not used as a drug. However, it can be used as a substrate for various enzymes, as mentioned above, which can provide insight into enzyme kinetics and mechanisms.
Biochemical and Physiological Effects:
As Boc-phenylalaninate is not used as a drug, there are no known biochemical or physiological effects associated with its use.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-phenylalaninate in lab experiments is its ability to protect the amino group of phenylalanine during peptide synthesis. This property allows for the synthesis of longer peptides without the risk of unwanted side reactions. However, one limitation of using Boc-phenylalaninate is its relatively high cost compared to other amino acid derivatives.

Future Directions

There are several potential future directions for the use of Boc-phenylalaninate in scientific research. One potential application is in the development of new enzyme inhibitors. By designing inhibitors that mimic the structure of Boc-phenylalaninate, it may be possible to selectively target enzymes that cleave Boc-phenylalaninate. Additionally, Boc-phenylalaninate could be used as a substrate for new enzymes with unique properties or as a building block for the synthesis of new peptides with novel functions.
Conclusion:
In conclusion, Boc-phenylalaninate is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it useful in peptide synthesis and the study of enzyme kinetics and mechanisms. While there are currently no known biochemical or physiological effects associated with its use, there are several potential future directions for its application in the development of new enzyme inhibitors and peptides with novel functions.

Scientific Research Applications

Boc-phenylalaninate has a wide range of applications in scientific research. It is commonly used as a building block in peptide synthesis due to its ability to protect the amino group of phenylalanine. Additionally, Boc-phenylalaninate can be used as a substrate for enzymes such as carboxypeptidase A and B, which cleave the Boc group to release phenylalanine. This property makes it useful in the study of enzyme kinetics and mechanisms.

Properties

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c1-29(2,3)37-28(33)30-23(16-19-10-6-4-7-11-19)27(32)36-21-14-15-22-24(17-21)34-18-25(26(22)31)35-20-12-8-5-9-13-20/h4-15,17-18,23H,16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIVACQYDSPCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate
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4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate
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4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate
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4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate
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4-oxo-3-phenoxy-4H-chromen-7-yl N-(tert-butoxycarbonyl)phenylalaninate

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